molecular formula C19H18O2 B597689 (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL CAS No. 156453-53-1

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Cat. No.: B597689
CAS No.: 156453-53-1
M. Wt: 278.351
InChI Key: VFVBVEMVTNQIMZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL is a chiral compound with the molecular formula C19H18O2 and a molecular weight of 278.3450. It is characterized by the presence of a naphthalene ring and a phenyl group connected through a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL typically involves the reaction of naphthalen-1-ol with ®-1-phenylpropan-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL
  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL (racemic mixture)
  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-2-OL

Uniqueness

®-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity .

Properties

IUPAC Name

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBVEMVTNQIMZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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